2-乙基-1-甲基苯并咪唑

描述

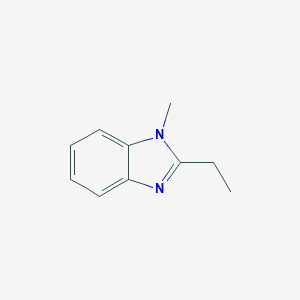

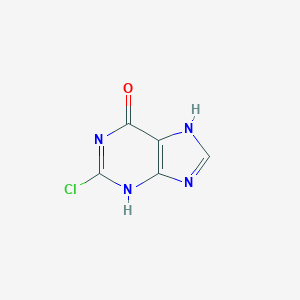

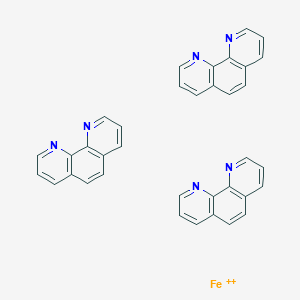

2-Ethyl-1-methylbenzimidazole is a benzimidazole derivative. It contains a total of 24 atoms: 12 Hydrogen atoms, 10 Carbon atoms, and 2 Nitrogen atoms . It also contains a total of 25 bonds: 13 non-H bonds, 10 multiple bonds, 1 rotatable bond, 10 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, and 1 Imidazole .

Synthesis Analysis

The synthesis of benzimidazole derivatives often involves the reaction of 1,2-aromatic diamines and alkyl or aryl carboxylic acids in electrostatically charged microdroplets . This reaction is accelerated by orders of magnitude in comparison to the bulk . Another method involves reacting ortho-phenylenediamines with benzaldehydes using sodium metabisulphite as an oxidation agent .Molecular Structure Analysis

The molecular structure of 2-Ethyl-1-methylbenzimidazole includes 1 Imidazole, 1 five-membered ring, 1 six-membered ring, and 1 nine-membered ring . It also contains 10 aromatic bonds and 1 rotatable bond .Chemical Reactions Analysis

The chemical reactions of benzimidazole derivatives involve an acid-catalyzed reaction mechanism based on the identification of intermediate arylamides . Their dehydration to give benzimidazoles occurs in a subsequent thermally enhanced step .科学研究应用

抑制血红素合成:2-乙基-5-甲基苯并咪唑对鸡红细胞中的血红素合成表现出抑制作用,这可能与其对甲型或乙型流感病毒增殖的影响有关,表明其在抗病毒研究中的作用 (Abbott 和 Dodson,1954 年)。

抗菌特性:包括 2-甲基苯并咪唑在内的各种苯并咪唑衍生物对革兰氏阳性、革兰氏阴性细菌和酵母菌表现出显着的抗菌活性,表明它们在开发新型抗菌剂方面的潜力 (Fahmy、El-masry 和 Ali Abdelwahed,2001 年)。

缓蚀:对苯并咪唑衍生物(如 2-甲基苯并咪唑)的研究表明,它们可有效作为低碳钢等金属的缓蚀剂,展示了它们在材料科学中的应用 (Obot 和 Obi-Egbedi,2010 年)。

杂环化合物的合成:苯并咪唑衍生物(包括 2-甲基苯并咪唑)是合成各种稠合螺多杂环衍生物的关键中间体,这些衍生物在有机合成和药物开发中具有应用 (El-zohry、Mohamed 和 Hussein,2009 年)。

铁电和反铁电性质:某些苯并咪唑衍生物(如 2-甲基苯并咪唑)表现出铁电转换和热稳定性,表明它们可用于开发无铅和无稀有金属的铁电器件 (Horiuchi 等人,2012 年)。

抗原生动物活性:1-甲基苯并咪唑衍生物已显示出显着的抗原生动物活性,其对贾第鞭毛虫和阴道毛滴虫等寄生虫的有效性超过了甲硝唑等药物,表明它们在治疗原生动物感染方面的潜力 (Valdez-Padilla 等人,2009 年)。

有机合成中的光催化:使用 TiO2-P25 从 2-硝基苯胺光催化合成 2-取代苯并咪唑表明了一种有机合成和环境友好化学的新方法 (Annadhasan、Selvam 和 Swaminathan,2012 年)。

抗过敏剂:苯并咪唑的酸性衍生物已显示出潜在的抗过敏活性,与二钠色甘酸钠等标准药物相当,表明它们可用于开发新的抗过敏药物 (Wade、Toso、Matson 和 Stelzer,1983 年)。

毒性研究:已在鸡胚中研究了 2-烷基-5-甲基苯并咪唑同系物的毒性,为评估这些化合物在生物系统中的安全性提供了必要的数据 (Clary、Blackwood 和 Mountney,1962 年)。

杀软体动物活性:一些苯并咪唑衍生物表现出抗菌和杀软体动物活性,扩大了它们在农业和公共卫生领域的潜在应用 (Nofal、Fahmy 和 Mohamed,2002 年)。

安全和危害

未来方向

Benzimidazole derivatives, including 2-Ethyl-1-methylbenzimidazole, have been extensively studied due to their vast therapeutic potential in cancer research . The optimization of benzimidazole-based structures has resulted in marketed drugs, and many benzimidazole-based anticancer drugs are in late phases of clinical development . This suggests that there is ongoing interest in the development of novel and potent benzimidazole-containing drugs .

属性

IUPAC Name |

2-ethyl-1-methylbenzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2/c1-3-10-11-8-6-4-5-7-9(8)12(10)2/h4-7H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMZUNPOOESGZLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC2=CC=CC=C2N1C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Ethyl-1-methylbenzimidazole | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(2-Bromophenyl)methylidene]-2-phenylhydrazine](/img/structure/B80945.png)

![[2-(2-Chlorophenoxy)ethyl]hydrazine](/img/structure/B80949.png)

![N-[(2S,3R,4R,5S,6R)-2-[(2R,3S,4S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3R,4R,5R)-1,2,4,5-tetrahydroxy-6-oxohexan-3-yl]oxyoxan-4-yl]oxy-4-hydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide](/img/structure/B80962.png)